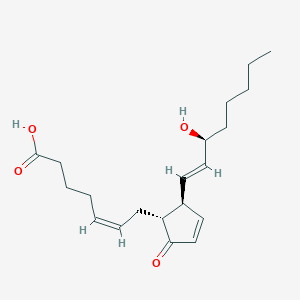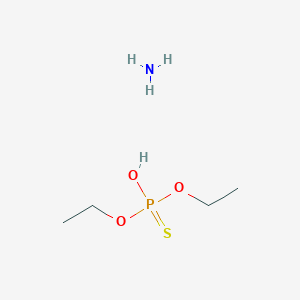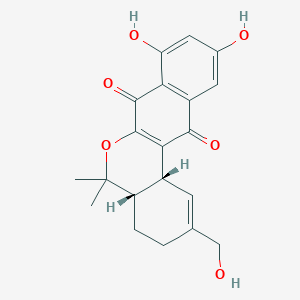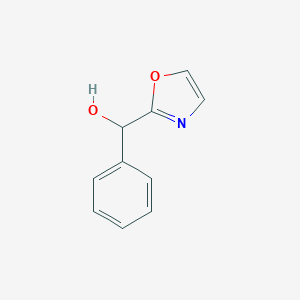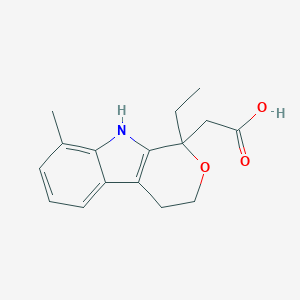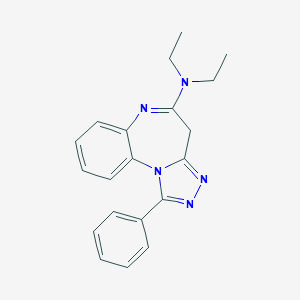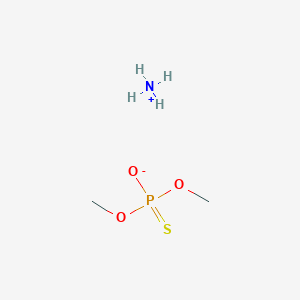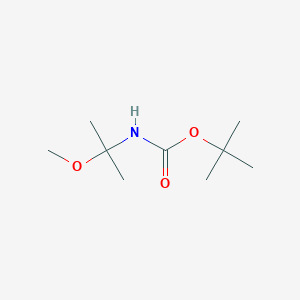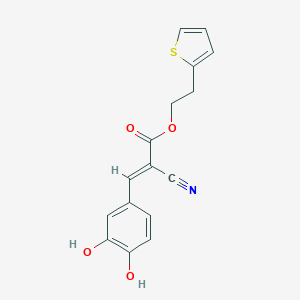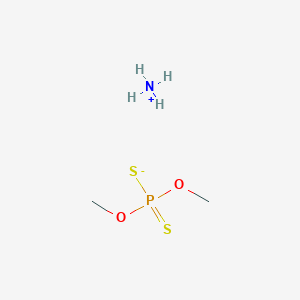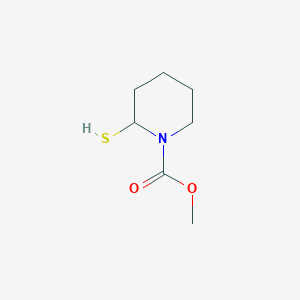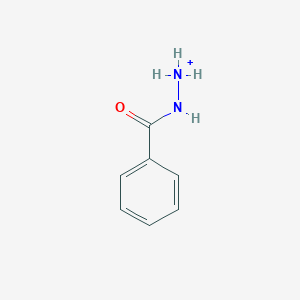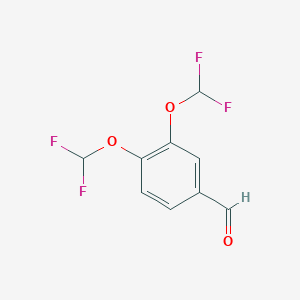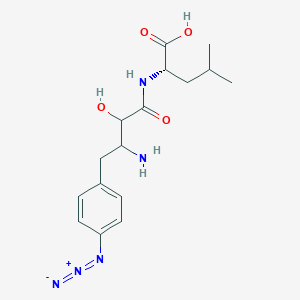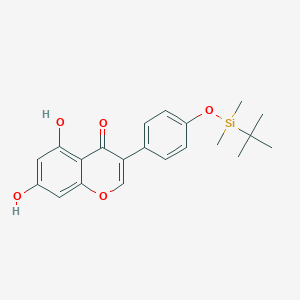
4'-O-tert-Butyldimethylsilyl Genistein
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-O-tert-Butyldimethylsilyl Genistein is a biochemical compound with the molecular formula C21H24O5Si and a molecular weight of 384.50 . It is a pale-yellow solid and is a protected form of Genistein . Genistein is an isoflavone first isolated from the brooming plant Dyer’s Genista tinctoria L. and is widely distributed in the Fabaceae family .
Molecular Structure Analysis
The molecular structure of 4’-O-tert-Butyldimethylsilyl Genistein is represented by the formula C21H24O5Si . The compound is a derivative of Genistein, with a tert-Butyldimethylsilyl group attached to the 4’ position of the Genistein molecule .
Physical And Chemical Properties Analysis
4’-O-tert-Butyldimethylsilyl Genistein is a pale-yellow solid . It has a molecular weight of 384.50 and a molecular formula of C21H24O5Si .
Wissenschaftliche Forschungsanwendungen
Chemopreventive and Therapeutic Effects Genistein's chemopreventive and therapeutic effects on cancer have been widely studied. It influences cancer progression by inducing apoptosis, arresting the cell cycle, modulating intracellular signaling pathways, and inhibiting invasion and metastasis. Numerous studies have synthesized structurally modified derivatives of genistein to enhance its anticancer activity, with some analogs showing greater potency in preventing and treating various cancers. These findings underscore genistein's potential as an anticancer agent and the importance of further investigation into its action mechanisms and the development of new derivatives for clinical application (Li et al., 2012).
Influence on Adipocytes and Obesity Research has explored genistein's role in the prevention and treatment of obesity, highlighting its dose-dependent effects on adipocytes. Genistein can inhibit and stimulate adipogenesis in vitro and has shown varying impacts on obesity in animal studies. These effects are influenced by factors such as age and gender, and further research is needed to clarify genistein's role in regulating adiposity and its potential benefits or drawbacks in obesity prevention and treatment (Dang, 2009).
Bioavailability and Dietary Consumption The bioavailability and impacts of dietary genistein have been subjects of considerable interest. Isoflavones like genistein, found in legumes and particularly soybeans, have been linked to reductions in chronic diseases such as cardiovascular disease and certain cancers. However, genistein's health benefits depend significantly on its bioavailability, which is influenced by dietary intake and individual metabolic differences. Understanding these factors is crucial for evaluating genistein's potential health benefits and its integration into dietary guidelines (Zaheer & Akhtar, 2017).
Zukünftige Richtungen
While the specific future directions for 4’-O-tert-Butyldimethylsilyl Genistein are not mentioned, the pharmacological activities resulting from the experimental studies of Genistein support the traditional uses of Genistein, but in the future, further investigations are needed on the efficacy, safety, and use of nanotechnologies to increase bioavailability and therapeutic efficacy .
Eigenschaften
IUPAC Name |
3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-5,7-dihydroxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O5Si/c1-21(2,3)27(4,5)26-15-8-6-13(7-9-15)16-12-25-18-11-14(22)10-17(23)19(18)20(16)24/h6-12,22-23H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWULIBHDSWRFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O5Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464940 |
Source


|
| Record name | 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-5,7-dihydroxychromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-O-tert-Butyldimethylsilyl Genistein | |
CAS RN |
470666-97-8 |
Source


|
| Record name | 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-5,7-dihydroxychromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

